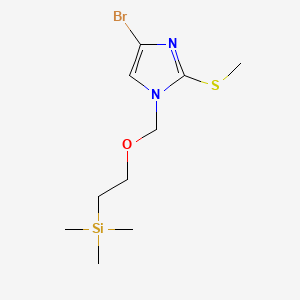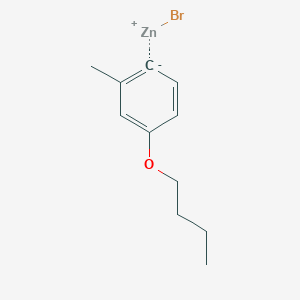
4-n-Butyloxy-2-methylphenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-n-Butyloxy-2-methylphenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Butyloxy-2-methylphenylzinc bromide typically involves the reaction of 4-n-Butyloxy-2-methylbromobenzene with zinc in the presence of a catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound. The general reaction scheme is as follows:
4-n-Butyloxy-2-methylbromobenzene+Zn→4-n-Butyloxy-2-methylphenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency .
化学反应分析
Types of Reactions
4-n-Butyloxy-2-methylphenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in other types of reactions, including:
Oxidation: Conversion to corresponding phenols.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted aromatic compounds.
Common Reagents and Conditions
Negishi Coupling: Palladium or nickel catalysts, THF as solvent, and mild reaction temperatures.
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen gas or other reducing agents.
Major Products
The major products formed from these reactions include substituted aromatic compounds, phenols, and hydrocarbons, depending on the specific reaction conditions and reagents used .
科学研究应用
4-n-Butyloxy-2-methylphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 4-n-Butyloxy-2-methylphenylzinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its organic group to a metal catalyst (e.g., palladium or nickel). This is followed by reductive elimination, forming the desired carbon-carbon bond. The molecular targets and pathways involved include the metal catalyst and the organic substrates .
相似化合物的比较
Similar Compounds
- Phenylzinc bromide
- 4-Methoxyphenylzinc bromide
- 4-Ethoxyphenylzinc bromide
Uniqueness
4-n-Butyloxy-2-methylphenylzinc bromide is unique due to its specific substituents, which provide distinct reactivity and selectivity in cross-coupling reactions. The presence of the butyloxy group enhances its solubility in organic solvents and influences its reactivity compared to other organozinc reagents .
属性
分子式 |
C11H15BrOZn |
|---|---|
分子量 |
308.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-butoxy-3-methylbenzene-4-ide |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-3-4-8-12-11-7-5-6-10(2)9-11;;/h5,7,9H,3-4,8H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
RCMYRSADQWDRSM-UHFFFAOYSA-M |
规范 SMILES |
CCCCOC1=CC(=[C-]C=C1)C.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


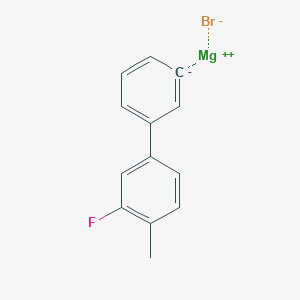
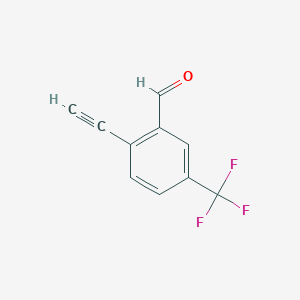
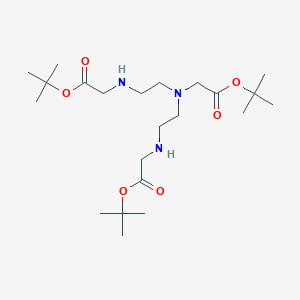
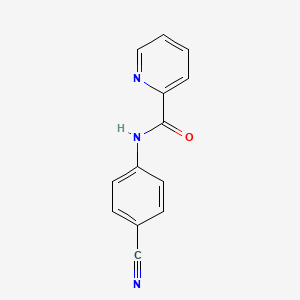
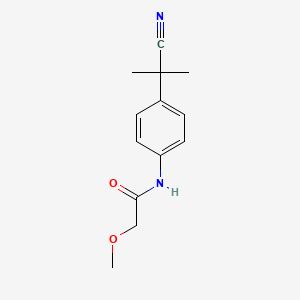
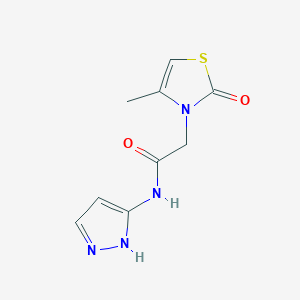
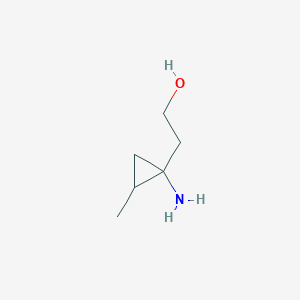
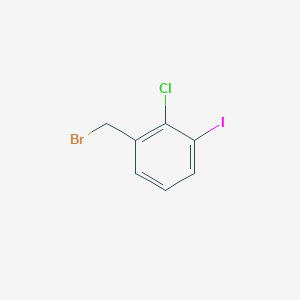
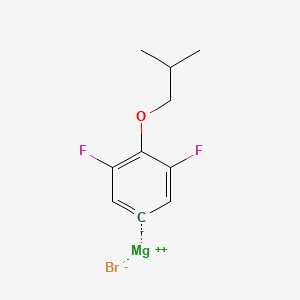
![2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-naphthalen-1-ylacetamide](/img/structure/B14893733.png)
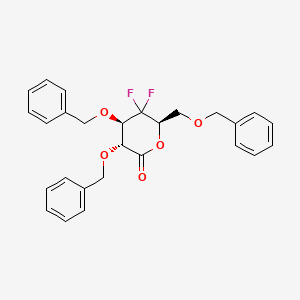
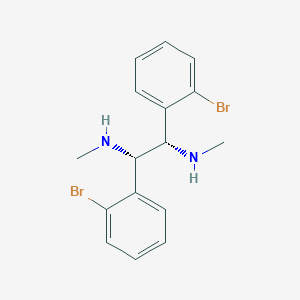
![4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14893761.png)
